1H-1,2,3-Triazol-5-amine, N,1-diphenyl-

Description

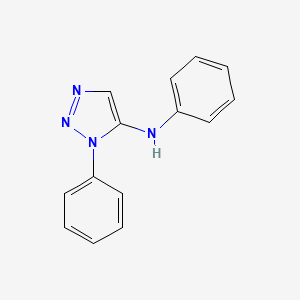

1H-1,2,3-Triazol-5-amine, N,1-diphenyl- is a triazole derivative featuring a phenyl group at the N1 position of the triazole ring and a secondary amine (N-phenyl) at position 5. The substitution pattern on the triazole ring and the amine group significantly influences the compound’s physicochemical properties and biological efficacy.

Properties

CAS No. |

56495-47-7 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N,3-diphenyltriazol-4-amine |

InChI |

InChI=1S/C14H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-18(14)13-9-5-2-6-10-13/h1-11,16H |

InChI Key |

BHKUVHJLNPHOBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazones and Primary Amines

One of the prominent synthetic routes to N-substituted 1,2,3-triazoles, including N,1-diphenyl derivatives, involves the cyclization of α,α-dichlorotosyl hydrazones with primary amines mediated by bases such as DIPEA (N,N-diisopropylethylamine). This method was demonstrated by Hanselmann et al. (2010), where the key 1,2,3-triazole skeleton was efficiently formed in ethanol solvent with yields around 80%. The reaction proceeds via elimination of HCl, amine addition, and subsequent cyclization to the triazole ring, avoiding hazardous intermediates and allowing for large-scale synthesis.

- Starting materials: α,α-dichlorotosyl hydrazones and primary amines

- Catalyst/Base: DIPEA

- Solvent: Ethanol or ethanol/acetonitrile mixture

- Yield: Approximately 80%

- Advantages: Mild conditions, scalability, broad substrate scope

Condensation of Diamino Triazoles with Dicarbonyl Compounds

A classical approach to synthesizing fused triazole derivatives involves the condensation of 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds such as benzil. Lovelette and coworkers reported this method, which yields 1,2,3-triazolo-fused heterocycles with diphenyl substituents derived from benzil.

| Starting Materials | Reaction Conditions | Yield (%) | Comments |

|---|---|---|---|

| 4,5-diamino-1,2,3-triazole + benzil | Reflux in ethanol or sodium ethoxide | 30-35 | Symmetrical dicarbonyl required to avoid isomer mixtures |

This method provides structural diversity but is limited by the need for symmetrical dicarbonyl compounds to prevent isomer formation.

Alkylation and Cyclization of Triazolium Salts

Nein et al. described the preparation of N-diphenyl-1H-1,2,3-triazole derivatives via alkylation of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile, followed by cyclization under basic reflux to yield triazolopyrazinium derivatives with amino substituents.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Chloroacetonitrile, DMF, base | High | Formation of alkylated intermediate |

| Cyclization | Sodium ethoxide reflux | 80 | Formation of amino-triazolopyrazine |

This method highlights the utility of triazolium intermediates for accessing amino-substituted triazoles with diphenyl groups.

Microwave-Assisted Cyclization

Microwave irradiation has been applied to accelerate the synthesis of triazole derivatives, including diphenyl-substituted analogs. For example, the cyclization of chalcones with hydrazine hydrate in the presence of glacial acetic acid under microwave irradiation (280 W, 10 min) yields triazole derivatives in good yields.

- Short reaction time

- Good yields

- Energy-efficient

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of hydrazones + amines | α,α-dichlorotosyl hydrazones + primary amines | DIPEA | Ethanol, room temp or reflux | ~80 | Mild, scalable, broad scope | Requires hydrazone precursors |

| CuAAC (Click Chemistry) | Phenylacetylene + azides | Cu(I) catalyst | Room temp, 12 h | 89-96 | Regioselective, high yield | Limited to 1,4-disubstituted triazoles |

| Condensation of diamino triazoles + dicarbonyls | 4,5-diamino-1,2,3-triazole + benzil | Sodium ethoxide, reflux | Reflux in ethanol | 30-35 | Structural diversity | Symmetry required, moderate yield |

| Alkylation and cyclization of triazolium salts | 5-hydroxy-N-diphenyl-triazole + chloroacetonitrile | Base (NaOEt), DMF | Reflux | 80 | High yield, amino substitution | Multi-step, requires specific intermediates |

| Microwave-assisted cyclization | Chalcones + hydrazine hydrate | Glacial acetic acid | Microwave, 280 W, 10 min | Good | Fast, energy efficient | Requires microwave setup |

Research Findings and Mechanistic Insights

- The cyclization of α,α-dichlorotosyl hydrazones with amines proceeds via elimination of HCl to form vinyldiazene intermediates, followed by amine addition and ring closure to the triazole.

- CuAAC reactions proceed via copper(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, forming 1,4-disubstituted triazoles with excellent regioselectivity.

- Condensation of diamino triazoles with dicarbonyl compounds involves nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization to fused triazole systems.

- Alkylation of triazolium salts introduces substituents at the 5-position, and subsequent cyclization under basic conditions yields amino-substituted triazoles, highlighting the importance of intermediate stability and reaction conditions.

- Microwave-assisted syntheses significantly reduce reaction times and improve yields, making them attractive for rapid synthesis of substituted triazoles.

Chemical Reactions Analysis

Types of Reactions: N,1-Diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of N,1-Diphenyl-1H-1,2,3-triazol-5-amine.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

N,1-Diphenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,1-Diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation.

Pathways Involved: The inhibition of these molecular targets leads to the disruption of cellular pathways, resulting in the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N,1-diphenyl-1H-1,2,3-triazol-5-amine , highlighting substituents, synthetic yields, physical properties, and biological activities:

Key Observations:

Substituent Effects on Stability :

- Bulky aryl groups (e.g., benzyl, 4-nitrophenyl) enhance thermal stability, as seen in compound 2f (m.p. 216–217°C) and 12b (m.p. 186°C) .

- Electron-withdrawing groups (e.g., nitro) may increase reactivity in biological systems .

Synthetic Yields :

- Buchwald–Hartwig amination (e.g., 2f , 2g ) achieves near-quantitative yields (>99%) due to efficient palladium catalysis .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as in and , also provide high yields (77–93%) .

The benzothiazole-containing analog in shows marked antiproliferative activity, suggesting that fused heterocycles enhance bioactivity .

Research Findings and Trends

- Structural Diversity: Modifications at N1 (e.g., alkyl, aryl, heteroaryl) and the amine group (primary vs. secondary) allow tuning of electronic and steric properties.

- Spectroscopic Confirmation : NMR and HRMS are standard for structural validation. For instance, 12b exhibits distinct aromatic proton signals at δ 7.17–8.27 ppm and an NH₂ peak at δ 6.15 ppm .

- Pharmacological Potential: Triazol-5-amine derivatives are increasingly explored as kinase inhibitors and apoptosis inducers, though the target compound’s specific activity remains unstudied .

Q & A

Basic: What are the standard synthetic protocols for synthesizing N,1-diphenyl-1H-1,2,3-triazol-5-amine?

Methodological Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Terminal alkynes (e.g., phenylacetylene) react with azides (e.g., phenylazide) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate). A study by Kore and Pazdera (2018) demonstrated the use of a polyacrylate resin-supported Cu(I) catalyst for improved efficiency and recyclability . Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize side products like 1,5-regioisomers. Purification often involves column chromatography or recrystallization.

Basic: What crystallographic techniques are used to characterize N,1-diphenyl-1H-1,2,3-triazol-5-amine?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement) is employed to solve and refine the structure, addressing challenges like hydrogen bonding and disorder . For example, intramolecular C–H···N interactions in triazole derivatives stabilize molecular conformation, as shown in a 2023 study using SHELXL to resolve hydrogen-bonded R₂₂(8) motifs .

Advanced: How can synthesis yields of N,1-diphenyl-1H-1,2,3-triazol-5-amine be optimized?

Methodological Answer:

Yield optimization requires:

- Catalyst Selection: Supported Cu(I) catalysts (e.g., polyacrylate resin) enhance recyclability and reduce metal leaching .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve azide-alkyne solubility but may require post-reaction removal.

- Temperature Control: Reactions at 40–60°C balance regioselectivity and side reactions.

- Azide Purity: Azides must be freshly prepared to avoid decomposition. A 2018 study achieved 85% yield using resin-supported Cu(I) under inert conditions .

Advanced: How to resolve contradictions in reported biological activities of triazole derivatives?

Methodological Answer:

Data discrepancies often arise from electronic/steric effects or experimental variability. Strategies include:

- Computational Analysis: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships. A 2023 study used B3LYP/6-311G(d,p) to map electrostatic potential surfaces, identifying reactive sites .

- Experimental Replication: Standardize assays (e.g., MIC for antimicrobial activity) and verify purity via HPLC.

- Crystallographic Validation: Confirm stereochemistry and hydrogen-bonding patterns, as subtle changes (e.g., substituent position) alter bioactivity .

Advanced: What challenges arise during crystallographic refinement of N,1-diphenyl-1H-1,2,3-triazol-5-amine?

Methodological Answer:

Key challenges and solutions:

- Disorder in Aromatic Rings: Use SHELXL’s PART and SUMP commands to model partial occupancy .

- Hydrogen Bonding Ambiguity: Restraints (e.g., DFIX, DANG) refine H-bond distances, validated via Hirshfeld surface analysis .

- Thermal Motion Artifacts: Anisotropic displacement parameters (ADPs) for non-H atoms and ISOR restraints for high-mobility groups.

Advanced: How can DFT studies enhance understanding of N,1-diphenyl-1H-1,2,3-triazol-5-amine’s electronic properties?

Methodological Answer:

DFT (B3LYP/6-311G(d,p)) provides:

- Geometry Optimization: Compare calculated bond lengths/angles with SCXRD data to validate accuracy .

- Frontier Orbital Analysis: HOMO-LUMO gaps predict reactivity; lower gaps correlate with higher electrophilicity.

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions (e.g., amine groups) for reaction site prediction .

- Thermodynamic Properties: Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to assess stability under varying temperatures.

Advanced: What role does the Dimroth rearrangement play in synthesizing triazole derivatives?

Methodological Answer:

The Dimroth rearrangement converts 1-sulfonyl-5-amino-1,2,3-triazoles to 1H-5-sulfonylamino derivatives, enabling regiochemical control. For example, azidosulfonylcalix[4]arene reacts with cyanoacetamides under basic conditions (EtONa, 40°C) to yield tetrakis-triazole derivatives via rearrangement . This method is critical for introducing sulfonamide groups, which enhance anion-binding capabilities in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.